molecular formula C23H30N2O2 B6499691 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 954078-24-1

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B6499691
CAS No.: 954078-24-1
M. Wt: 366.5 g/mol
InChI Key: AGKGTADWJHQWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative characterized by a naphthalene-2-yloxy group linked to an acetamide backbone and a 1-cyclopentylpiperidin-4-ylmethyl substituent.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-23(17-27-22-10-9-19-5-1-2-6-20(19)15-22)24-16-18-11-13-25(14-12-18)21-7-3-4-8-21/h1-2,5-6,9-10,15,18,21H,3-4,7-8,11-14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKGTADWJHQWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-cyclopentylpiperidine. This can be achieved through the hydrogenation of N-cyclopentyl-4-piperidone using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas.

  • Alkylation Reaction: : The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the nitrogen atom.

  • Formation of the Naphthalen-2-yloxy Acetamide: : Separately, 2-naphthol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(naphthalen-2-yloxy)acetic acid.

  • Coupling Reaction: : Finally, the alkylated piperidine intermediate is coupled with 2-(naphthalen-2-yloxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The exact mechanism of action for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(naphthalen-2-yloxy)acetamide depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring could mimic natural ligands, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Synthesis Method Notable Properties
Target Compound Acetamide backbone - Naphthalen-2-yloxy
- 1-cyclopentylpiperidin-4-ylmethyl
Not specified Hypothesized enhanced lipophilicity and CNS penetration due to cyclopentylpiperidine
7c () Triazole-linked acetamide - 4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl
- 3-Nitrophenyl
1,3-Dipolar cycloaddition IR: 1671 cm⁻¹ (C=O), NMR: δ 8.57 (NH), δ 10.10 (OH). Lower solubility due to nitro group
7d () Triazole-linked acetamide - 4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl
- 4-Nitrophenyl
1,3-Dipolar cycloaddition IR: 1682 cm⁻¹ (C=O), distinct NO₂ asymmetric stretch at 1535 cm⁻¹. Higher crystallinity than 7c
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () Acetamide backbone - Naphthalen-2-yloxy
- 2-Morpholinoethyl
Not detailed Cytotoxic IC₅₀: ~3.16 µM in HeLa cells (comparable to cisplatin). Enhanced solubility from morpholine
VU0453660 () Acetamide backbone - 1-Bromonaphthalen-2-yloxy
- Thiazol-5-yl
Nucleophilic substitution LCMS: m/z 363.1 [M+H]⁺. Bromine may improve halogen bonding in target interactions
I178 () Acetamide backbone - Naphthalen-2-yloxy
- Benzenesulfonyl
Purchased from MolPort EPAC1 partial agonism (EC₅₀: 12 µM). Sulfonyl group enhances metabolic stability

Key Observations:

  • Substituent Impact on Bioactivity: The morpholinoethyl group in ’s compound confers significant cytotoxicity, likely due to improved solubility and cellular uptake compared to bulkier groups like cyclopentylpiperidine .
  • Triazole vs.
  • Electron-Withdrawing Groups : Nitro substituents (e.g., 7c, 7d) reduce solubility but enhance binding to nitroreductase enzymes, a feature absent in the target compound .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological Data for Selected Compounds

Compound Target/Activity Assay Result Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Cytotoxicity (HeLa) MTT assay IC₅₀: 3.16 µM (vs. cisplatin: 3.32 µM)
I178 (N-(benzenesulfonyl)-2-(naphthalen-2-yloxy)acetamide) EPAC1 activation cAMP biosensor EC₅₀: 12 µM; partial agonist
7c () Not reported N/A HRMS confirmed structure; no bioactivity data
VU0453660 () Cardiac ion channels LCMS/functional assay m/z 363.1; activity inferred from structural analogs

Key Findings:

  • Cytotoxicity: The morpholinoethyl analog () outperforms cisplatin in molar efficiency, suggesting the naphthalene-acetamide scaffold’s versatility in oncology .
  • Enzyme Modulation : Sulfonyl-containing analogs like I178 () show promise in targeting intracellular signaling pathways (e.g., EPAC1), whereas the target compound’s piperidine group may favor GPCR interactions .
  • Data Gaps : Structural analogs with triazole or nitro groups () lack explicit pharmacological data, limiting direct comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.